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Compound of Interest

Compound Name: Flavokawain C

Cat. No.: B600344 Get Quote

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of Flavokawain C, a

chalcone of significant interest in pharmaceutical research. Tailored for researchers, scientists,

and drug development professionals, this document outlines the nuclear magnetic resonance

(NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics

of Flavokawain C, alongside detailed experimental protocols and relevant signaling pathway

visualizations.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Flavokawain C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data for Flavokawain C (2',4-dihydroxy-4',6'-dimethoxychalcone)

are presented below. These assignments are crucial for the structural confirmation and purity

assessment of the compound.[1]

Table 1: ¹H and ¹³C NMR Spectral Data of Flavokawain C (300 MHz, Acetone-d₆)[1]
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2' - 106.3

4' - 165.2

6' - 162.7

1' - 106.1

3' 5.95 (d, J=2.3 Hz) 93.8

5' 6.10 (d, J=2.3 Hz) 91.2

4 - 160.1

1 - 127.8

2, 6 7.58 (d, J=8.7 Hz) 131.0

3, 5 6.88 (d, J=8.7 Hz) 116.2

α 7.72 (d, J=15.6 Hz) 125.8

β 7.82 (d, J=15.6 Hz) 144.7

C=O - 192.5

4'-OCH₃ 3.90 (s) 55.9

6'-OCH₃ 3.82 (s) 55.6

Mass Spectrometry (MS)
Mass spectrometric analysis provides information on the molecular weight and fragmentation

pattern of Flavokawain C, aiding in its identification and structural elucidation. The exact mass

was determined by electrospray ionization (ESI) mass spectrometry.[1]

Table 2: Mass Spectrometry Data for Flavokawain C
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Ionization Mode Precursor Ion m/z

Positive [M+H]⁺ 301.1071[2]

Negative [M-H]⁻ 299.0925[2]

Table 3: Major MS/MS Fragments of Flavokawain C

Precursor Ion Fragment m/z Proposed Fragment

[M+H]⁺ 181.2 [C₉H₉O₄]⁺

147.1 [C₈H₇O₃]⁺

259.2 [C₁₅H₁₅O₄]⁺

[M-H]⁻ 119.0 [C₇H₃O₂]⁻

255.1 [C₁₅H₁₁O₄]⁻

267.0 [C₁₆H₁₁O₄]⁻

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the Flavokawain C molecule,

which are characteristic of its chalcone structure.

Table 4: UV-Vis Absorption Data for Flavokawain C

Solvent λmax (nm)

Methanol 368

Not Specified 366

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Flavokawain C are provided below.

These protocols are based on established methods for flavonoid and chalcone analysis.
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NMR Spectroscopy
Sample Preparation: A sample of 3–5 mg of purified Flavokawain C is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃) in a 5 mm

NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or

higher) NMR spectrometer.

¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm.

¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm.

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.

Mass Spectrometry
Sample Preparation: A dilute solution of Flavokawain C is prepared in a suitable solvent such

as methanol or acetonitrile (LC-MS grade) at a concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (LC-MS/MS):

Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC)

system is used for sample introduction. A C18 column is typically employed with a gradient

elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to

facilitate ionization.

Mass Spectrometry (MS): An electrospray ionization (ESI) source is used in both positive

and negative ion modes.

Full Scan (MS1): A full scan is acquired to determine the m/z of the precursor ions ([M+H]⁺

and [M-H]⁻).

Tandem MS (MS/MS): The precursor ions are selected and subjected to collision-induced

dissociation (CID) to generate fragment ions, providing structural information.
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UV-Vis Spectroscopy
Sample Preparation: A stock solution of Flavokawain C is prepared in a UV-grade solvent

(e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an

absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrumentation and Data Acquisition:

A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to

600 nm.

The solvent used for sample preparation is also used as the blank.

Use of Shift Reagents (for structural elucidation): To gain further structural information,

spectra can be recorded after the addition of shift reagents such as sodium methoxide

(NaOMe), aluminum chloride (AlCl₃), hydrochloric acid (HCl), sodium acetate (NaOAc), and

boric acid (H₃BO₃). These reagents cause characteristic shifts in the absorption bands

depending on the position of hydroxyl groups on the flavonoid skeleton.

Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for

spectroscopic analysis and a key signaling pathway affected by Flavokawain C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Blueprint of Flavokawain C: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600344#spectroscopic-analysis-of-flavokawain-c-
nmr-ms-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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